molecular formula C21H21N5O5S B2971992 ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689749-99-3

ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2971992
CAS No.: 689749-99-3
M. Wt: 455.49
InChI Key: XTGSVGNMKBYRMU-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS: 689749-99-3) is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4, a sulfanyl-linked acetamide ethyl ester at position 3, and a 4-nitrobenzamido methyl group at position 5 . The compound’s molecular formula is C₂₁H₂₁N₅O₅S, with a molecular weight of 479.5 g/mol. The sulfanyl bridge enhances structural flexibility, while the ethyl ester group may influence solubility and metabolic stability. This compound is synthesized via multi-step reactions involving triazole ring formation, halogen displacement, and amide coupling .

Properties

IUPAC Name

ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-3-31-19(27)13-32-21-24-23-18(25(21)17-6-4-5-14(2)11-17)12-22-20(28)15-7-9-16(10-8-15)26(29)30/h4-11H,3,12-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGSVGNMKBYRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and methylphenyl groups via substitution reactions. The final step often involves the esterification of the sulfanyl acetate moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and nitrophenyl groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing effects, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely studied for their pharmacological and material science applications. Below, the target compound is compared with structurally analogous molecules in terms of substituents, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name / CAS Key Substituents Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound (689749-99-3) 3-Methylphenyl, 4-nitrobenzamido methyl, ethyl ester 479.5 3.3* High electron-withdrawing nitro group; moderate lipophilicity
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (689751-06-2) 4-Fluorophenyl, 4-methyl-3-nitrobenzamido methyl, ethyl ester 473.5 3.3 Fluorine enhances polarity; nitro group improves bioactivity
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (539811-32-0) 3-Methylphenyl, p-tolylsulfanyl methyl, trifluoromethylphenyl 545.5 5.1* Trifluoromethyl increases hydrophobicity; sulfanyl enhances stability
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (338962-50-8) Phenyl, 4-fluorobenzamido methyl, ethyl ester 422.5 2.8* Fluorobenzamido improves binding affinity; phenyl enhances rigidity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (Compound 15) Ethyl, 4-acetylaminophenoxy methyl, 2-methyl-5-nitrophenyl 497.5 N/A Acetylamino group aids solubility; nitro group enhances reactivity

*Estimated based on similar structures in .

Key Differentiators

  • Compared to phenyl-substituted analogues (e.g., ), the 3-methylphenyl group offers steric hindrance that may influence conformational stability .

Biological Activity

Ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, also known as K403-0086, is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the compound's biological activity, exploring its antimicrobial, anticonvulsant, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H28N6O6S2
  • IUPAC Name : Ethyl 2-(2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
  • CAS Number : 689749-99-3

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole ring and the sulfanyl group are particularly noteworthy as they are known to enhance the pharmacological properties of similar compounds.

Antimicrobial Activity

Several studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Enterococcus faecalis12.5 - 50 µg/mL
Staphylococcus aureus25 - 100 µg/mL
Escherichia coli50 - 200 µg/mL

These results suggest that the compound possesses potent antibacterial activity comparable to established antibiotics .

Anticonvulsant Activity

Research has shown that certain triazole derivatives exhibit anticonvulsant effects. This compound was tested in animal models for its ability to prevent seizures induced by various agents. The findings indicated a significant reduction in seizure frequency and duration, suggesting a potential mechanism of action involving modulation of neurotransmitter release .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cancer Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. (2015) assessed the antimicrobial activity of various triazole derivatives including this compound against clinical isolates of bacteria. The results highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus.

Case Study 2: Anticonvulsant Testing
In a study by El-Azab et al. (2013), the anticonvulsant properties of several triazole derivatives were evaluated using the maximal electroshock seizure model in mice. This compound demonstrated significant protective effects against seizures.

Q & A

Basic Research Questions

Q. How can the synthesis of this triazole derivative be optimized for improved yield and purity?

  • Methodological Answer : The synthesis can be optimized by employing sodium ethoxide in absolute ethanol to generate the triazole core, followed by reaction with α-halogenated ketones (e.g., ethyl bromoacetate) under controlled conditions. Stirring at room temperature for 10–12 hours and recrystallization from ethanol (90% purity) are critical steps . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1 molar ratio of triazole precursor to halogenated reagent) can further enhance yields (typically 65–75%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves the 3D arrangement of the triazole ring, sulfanyl group, and substituents. For example, C–S bond lengths (1.76–1.82 Å) and dihedral angles between aromatic rings (e.g., 4-nitrophenyl vs. 3-methylphenyl) confirm steric effects .
  • NMR/IR spectroscopy : Key signals include the ester carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR), sulfanyl proton (δ 3.5–4.0 ppm in 1H^{1}\text{H} NMR), and nitro group vibrations (1520–1350 cm1^{-1} in IR) .

Q. What solvent systems are effective for recrystallization to achieve high purity?

  • Methodological Answer : Ethanol is widely used due to its moderate polarity, which dissolves the compound at elevated temperatures (70–80°C) but allows gradual crystallization upon cooling. For stubborn impurities, a mixed solvent system (e.g., ethanol:water, 3:1 v/v) can improve crystal lattice formation .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity (e.g., anti-exudative effects)?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate:

  • The 4-nitrophenylformamido group enhances electron-withdrawing effects, potentially stabilizing interactions with biological targets (e.g., cyclooxygenase enzymes).
  • The 3-methylphenyl group at position 4 increases lipophilicity, improving membrane permeability.
  • Comparative assays using rat formalin-induced edema models show a 20–30% reduction in exudate volume for analogs with nitro groups versus unsubstituted derivatives .

Q. How can discrepancies between theoretical (DFT) and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • Step 1 : Validate computational parameters (e.g., B3LYP/6-31G* basis set) by comparing calculated IR/NMR spectra with experimental data for simpler analogs .
  • Step 2 : Account for solvent effects and crystal packing forces in DFT models, as these are often omitted in initial simulations but significantly impact experimental results (e.g., hydrogen bonding in sulfanyl groups) .

Q. What mechanistic insights explain the reactivity of the sulfanyl group under oxidative conditions?

  • Methodological Answer : The sulfanyl (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO2_2–) when treated with H2_2O2_2 or KMnO4_4. Kinetic studies show pseudo-first-order dependence on oxidant concentration, with activation energies of 40–60 kJ/mol. Competing substitution reactions (e.g., with alkyl halides) are minimized by using polar aprotic solvents (e.g., DMF) .

Q. How should in vivo models be designed to evaluate anti-exudative activity?

  • Methodological Answer :

  • Model : Rat formalin-induced paw edema (dose: 50 mg/kg compound, administered intraperitoneally).
  • Metrics : Measure exudate volume at 24-hour intervals and quantify prostaglandin E2_2 (PGE2_2) levels via ELISA.
  • Controls : Include a positive control (e.g., indomethacin) and vehicle (DMSO/saline).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (n ≥ 6 per group) to account for biological variability .

Q. What strategies mitigate competing side reactions during triazole functionalization?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., –NH in formamido groups) with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks.
  • Catalysis : Use Cu(I) catalysts for selective cross-coupling at the sulfanyl position, reducing byproduct formation .

Notes

  • Citations correspond to evidence IDs provided in the query.
  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.

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